

# Unveiling a Potent Synergy: SGR-1505 and Venetoclax in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SGR-1505  |           |
| Cat. No.:            | B12375048 | Get Quote |

A detailed analysis of the synergistic anti-tumor activity of the MALT1 inhibitor, **SGR-1505**, when combined with the BCL-2 inhibitor, venetoclax, offering a promising therapeutic strategy for B-cell lymphomas.

In the landscape of targeted cancer therapies, the combination of agents with complementary mechanisms of action holds the key to overcoming resistance and enhancing efficacy. This guide provides a comprehensive comparison of the synergistic effects of **SGR-1505**, a novel MALT1 inhibitor, with the established BCL-2 inhibitor, venetoclax, in preclinical models of B-cell malignancies. Experimental data supporting this synergy is presented, alongside detailed protocols for the key assays and visualizations of the underlying biological pathways and experimental workflows.

# Mechanisms of Action: A Dual Assault on Cancer Cells

**SGR-1505** and venetoclax target distinct but complementary pathways crucial for the survival of B-cell lymphoma cells.

SGR-1505: Targeting the NF-kB Pathway

**SGR-1505** is an investigational, orally active allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1][2] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which acts downstream of the B-cell receptor



(BCR).[3] In many B-cell lymphomas, constitutive activation of the BCR signaling pathway leads to the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that promotes cell survival and proliferation.[3] **SGR-1505** inhibits the proteolytic activity of MALT1, thereby blocking NF-κB signaling and inducing anti-proliferative effects in both BTK inhibitor (BTKi)-sensitive and resistant cancer cells.[2]

Venetoclax: Restoring Apoptosis

Venetoclax is a potent and selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein.[4][5][6] In many hematological malignancies, the overexpression of BCL-2 allows cancer cells to evade apoptosis (programmed cell death).[4][6] Venetoclax binds directly to BCL-2, releasing pro-apoptotic proteins that can then initiate the mitochondrial pathway of apoptosis, leading to cancer cell death.[4][5][6]

# Synergistic Effect of SGR-1505 and Venetoclax: Preclinical Evidence

Preclinical studies have demonstrated a strong synergistic effect when combining **SGR-1505** with venetoclax in diffuse large B-cell lymphoma (DLBCL) models. This synergy suggests that the dual inhibition of NF-κB and BCL-2 pathways is more effective than targeting either pathway alone.

A study by Schrödinger presented at the American Society of Hematology (ASH) 2023 Annual Meeting showcased the potent synergy between **SGR-1505** and venetoclax in the OCI-LY3 DLBCL cell line.[5][7] The combination demonstrated a stronger impact on cell viability compared to the combination of venetoclax with another clinical-stage MALT1 inhibitor, JNJ-6633.[5]

#### **Quantitative Data: In Vitro Cell Viability**

The following table summarizes the key findings from the in vitro combination study. The data is derived from a CellTiter-Glo (CTG) assay, which measures cell viability. The Bliss synergy score is used to quantify the degree of synergy, where a higher score indicates a stronger synergistic interaction.



| Treatment                                | Cell Line | Assay Duration | Key Findings                                                                                                                                                                                                        |
|------------------------------------------|-----------|----------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| SGR-1505 +<br>Venetoclax                 | OCI-LY3   | 4 days         | The combination of SGR-1505 and venetoclax resulted in a significant increase in the inhibition of cell proliferation compared to either agent alone, with a high Bliss synergy score indicating strong synergy.[5] |
| JNJ-6633 +<br>Venetoclax<br>(Comparator) | OCI-LY3   | 4 days         | The combination of the comparator MALT1 inhibitor, JNJ- 6633, with venetoclax also showed a synergistic effect, but the effect was less pronounced than that observed with SGR- 1505.[5]                            |

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key experiments used to validate the synergy between **SGR-1505** and venetoclax, based on established methodologies for similar combination studies.

## In Vitro Cell Viability and Synergy Analysis

This protocol describes how to assess the effect of drug combinations on cell proliferation and to quantify synergy.

#### 1. Cell Culture:



- The OCI-LY3 cell line is cultured in RPMI 1640 medium supplemented with 20% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[8]
- 2. Drug Preparation:
- SGR-1505 and venetoclax are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
- Serial dilutions of each drug and their combinations are prepared in the cell culture medium.
- 3. Cell Seeding:
- OCI-LY3 cells are seeded into 96-well plates at a density of 10,000 cells per well.
- 4. Drug Treatment:
- Cells are treated with a matrix of different concentrations of SGR-1505 and venetoclax, both as single agents and in combination.
- A control group is treated with a corresponding concentration of DMSO.
- 5. Viability Assay:
- After a 4-day incubation period, cell viability is assessed using the CellTiter-Glo®
   Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
- Luminescence is read using a plate reader.
- 6. Data Analysis:
- The percentage of cell inhibition is calculated relative to the DMSO-treated control.
- The half-maximal inhibitory concentration (IC50) for each drug is determined.
- Synergy is quantified using the Bliss synergy score, calculated using software such as SynergyFinder.



## In Vivo Tumor Xenograft Study and RNA-Seq Analysis

This protocol outlines the methodology for evaluating the in vivo efficacy of the drug combination and for analyzing the resulting changes in gene expression.

- 1. Animal Model:
- Female immunodeficient mice (e.g., NOD-scid gamma mice) are used.
- OCI-LY3 cells are implanted subcutaneously into the flanks of the mice.
- 2. Tumor Growth and Treatment:
- Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Mice are randomized into treatment groups: vehicle control, SGR-1505 alone, venetoclax alone, and the combination of SGR-1505 and venetoclax.
- Drugs are administered orally according to a predetermined dosing schedule (e.g., daily for 28 days).[5]
- 3. Efficacy Assessment:
- Tumor volume is measured regularly (e.g., twice a week) using calipers.
- Body weight is monitored as an indicator of toxicity.
- 4. RNA Sequencing (RNA-Seq):
- At the end of the treatment period, tumors are excised from the mice.
- Total RNA is extracted from the tumor tissue.
- RNA quality and quantity are assessed.
- RNA-seq libraries are prepared using a commercial kit (e.g., TruSeq RNA Sample Preparation Kit).
- Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina).



#### 5. Bioinformatic Analysis:

- The resulting sequencing reads are aligned to a reference genome.
- Differential gene expression analysis is performed to identify genes that are up- or downregulated in the combination treatment group compared to the control and single-agent groups.
- Pathway analysis is conducted to identify the biological pathways that are most significantly affected by the combination treatment.[5]

## Visualizing the Synergy: Pathways and Workflows

Diagrams are essential for illustrating the complex biological and experimental processes involved in this research.



Click to download full resolution via product page

Caption: Mechanism of action of SGR-1505 and venetoclax.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SGR-1505, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 2. runtogen.com [runtogen.com]
- 3. Paper: A Phase 1, Open-Label, Multicenter, Dose-Escalation Study of Sgr-1505 As Monotherapy in Subjects with Mature B-Cell Malignancies [ash.confex.com]
- 4. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. schrodinger.com [schrodinger.com]
- 6. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. businesswire.com [businesswire.com]
- 8. Leibniz Institute DSMZ: Details [dsmz.de]
- To cite this document: BenchChem. [Unveiling a Potent Synergy: SGR-1505 and Venetoclax in B-Cell Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375048#validating-the-synergistic-effect-of-sgr-1505-with-venetoclax]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com